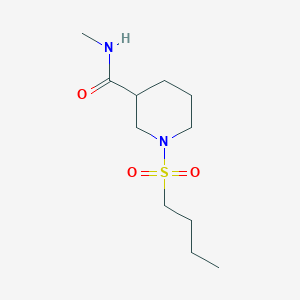
4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as MPMP, is a chemical compound that belongs to the class of piperazine derivatives. MPMP has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience. In
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide involves its binding to the 5-HT1A receptor, which leads to the activation of the receptor and subsequent signaling pathways. This results in the modulation of neurotransmitter release, which can have a variety of effects on brain function and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include the modulation of neurotransmitter release, the regulation of gene expression, and the promotion of neurogenesis. This compound has also been found to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the 5-HT1A receptor, which allows for specific modulation of this receptor without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively low potency compared to other 5-HT1A receptor agonists, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research on 4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide and its potential use in the development of new drugs for psychiatric disorders. These include the investigation of its effects on different brain regions and neurotransmitter systems, the development of more potent analogs, and the exploration of its potential as a therapeutic agent in clinical trials.
Conclusion:
In conclusion, this compound is a promising compound for scientific research applications, particularly in the field of neuroscience. Its selectivity for the 5-HT1A receptor and its potential as a therapeutic agent for psychiatric disorders make it an attractive target for further investigation. However, more research is needed to fully understand its mechanism of action and potential limitations in lab experiments.
Synthesis Methods
The synthesis of 4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide involves the reaction of 4-methoxybenzoyl chloride with 2-methylphenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Scientific Research Applications
4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been found to be a potent and selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, and is a target for the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-5-3-4-6-18(15)20-19(23)22-13-11-21(12-14-22)16-7-9-17(24-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZLIUSYWRUMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5426329.png)


![5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one](/img/structure/B5426344.png)
![1-[4-(benzyloxy)phenyl]-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5426352.png)

![4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426356.png)
![2-methyl-5-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)benzamide](/img/structure/B5426364.png)
![2-[2-(1H-indol-3-yl)pyrimidin-4-yl]isonicotinic acid](/img/structure/B5426379.png)
![2,2,2-trifluoro-N-(4-{N-[hydroxy(phenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5426381.png)


![2,2,2-trifluoro-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5426395.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426400.png)